2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol
Description
Significance of β-Amino Alcohol Scaffolds in Advanced Organic Synthesis
The β-amino alcohol motif is a privileged structural unit frequently encountered in a vast array of biologically active molecules, including natural products and pharmaceuticals. tandfonline.comdiva-portal.org Their prevalence underscores their importance as versatile building blocks and intermediates in the synthesis of complex molecular targets. The inherent chirality of many β-amino alcohols makes them invaluable in the field of asymmetric synthesis, where they are employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. diva-portal.org
The utility of the β-amino alcohol scaffold is further enhanced by the reactivity of its constituent functional groups. The amino group can act as a nucleophile or a base, while the hydroxyl group can be engaged in a variety of transformations, including oxidation, esterification, and etherification. This dual functionality allows for the construction of diverse molecular frameworks.
Below is an interactive data table summarizing the applications of β-amino alcohol scaffolds in organic synthesis:
| Application Area | Description | Key Advantages |
| Pharmaceutical Synthesis | Core structure in numerous drugs, including certain beta-blockers and antiviral agents. | Biocompatibility, specific biological interactions. |
| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction. | High diastereoselectivity, often recyclable. |
| Asymmetric Catalysis | As chiral ligands for transition metals or as organocatalysts. | High enantioselectivity, catalytic turnover. |
| Natural Product Synthesis | Key intermediates in the total synthesis of complex natural products. | Access to stereochemically rich structures. |
Historical and Academic Overview of Amino Alcohol Synthesis
The synthesis of amino alcohols has a rich history, with early methods often relying on the derivatization of naturally occurring amino acids. nih.gov These approaches capitalized on the readily available chiral pool to produce enantiomerically pure β-amino alcohols. Over the decades, a plethora of synthetic strategies have been developed to access these valuable compounds with greater efficiency and stereocontrol.
Classical methods for the synthesis of β-amino alcohols include the aminolysis of epoxides, a process that involves the ring-opening of an epoxide with an amine. organic-chemistry.orgrroij.com This reaction is often highly regioselective and can be rendered stereoselective. Another traditional approach is the reduction of α-amino ketones or esters.
More contemporary methods have focused on achieving high levels of enantioselectivity. The Sharpless asymmetric aminohydroxylation, for instance, allows for the direct conversion of alkenes to chiral β-amino alcohols. diva-portal.org In recent years, innovative approaches such as enantioselective radical C-H amination have emerged, offering new pathways to these structures from simple alcohol precursors. nih.gov These advanced methods often employ sophisticated catalyst systems to control both regioselectivity and stereoselectivity. nih.gov
Structural Features and Stereochemical Considerations of 2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol
The chemical structure of this compound comprises several key features that dictate its physical and chemical properties. The central ethan-1-ol backbone is substituted with an isopropylamino group at the C2 position and a meta-tolyl group at the C1 position.
The m-tolyl group , a benzene (B151609) ring substituted with a methyl group at the meta position, influences the electronic and steric properties of the molecule. The methyl group is weakly electron-donating, which can subtly affect the reactivity of the aromatic ring and the benzylic hydroxyl group.
The isopropylamino group is a secondary amine with two methyl groups attached to the nitrogen atom via a central carbon. The steric bulk of the isopropyl group can play a significant role in directing the stereochemical outcome of reactions involving the adjacent chiral center.
A critical aspect of this compound is its stereochemistry . The molecule possesses two chiral centers, at C1 (bearing the hydroxyl and m-tolyl groups) and C2 (bearing the isopropylamino group). Consequently, the compound can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers, as are the (1R,2S) and (1S,2R) pair. The relationship between the (1R,2R) and (1R,2S) isomers, for example, is diastereomeric.
The relative stereochemistry of the amino and hydroxyl groups is often described using the syn and anti nomenclature. The precise control over both the absolute and relative stereochemistry is a paramount challenge in the synthesis of such molecules and is crucial for their application in stereoselective processes.
The following table outlines the key structural components of this compound.
| Structural Component | Description | Potential Influence |
| β-Amino Alcohol Core | An amino group and a hydroxyl group on adjacent carbons. | Foundation for biological activity and catalytic utility. |
| m-Tolyl Group | A methyl-substituted phenyl ring at the C1 position. | Electronic and steric effects on reactivity. |
| Isopropylamino Group | A secondary amine with a bulky isopropyl substituent. | Steric hindrance, basicity, and nucleophilicity. |
| Two Chiral Centers | At C1 and C2 of the ethanol (B145695) backbone. | Leads to the existence of four stereoisomers. |
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C12H19NO/c1-9(2)13-8-12(14)11-6-4-5-10(3)7-11/h4-7,9,12-14H,8H2,1-3H3 |
InChI Key |
VHPYXWIPYRLYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CNC(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropylamino 1 M Tolyl Ethan 1 Ol and Analogues
Classic Synthetic Approaches to β-Amino Alcohols Applicable to the m-Tolyl Scaffold
Several well-established methods for the synthesis of β-amino alcohols can be applied to the construction of 2-(isopropylamino)-1-(m-tolyl)ethan-1-ol. These approaches often provide the target compound as a racemic mixture.
Reductive Amination of α-Hydroxy Ketones
Reductive amination is a widely used and versatile method for the formation of amines. masterorganicchemistry.comunh.eduunh.edu In the context of β-amino alcohol synthesis, this reaction involves the condensation of an α-hydroxy ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amino alcohol. For the synthesis of this compound, the precursor would be 2-hydroxy-1-(m-tolyl)ethan-1-one, which is reacted with isopropylamine (B41738).
The reaction is typically carried out in the presence of a reducing agent that selectively reduces the imine in the presence of the ketone. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com More recently, biocatalytic approaches using engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, offering high enantioselectivity. nih.gov An efficient procedure for the directed reductive amination of β-hydroxy-ketones for the stereoselective preparation of 1,3-syn-amino alcohols has been reported using Ti(iOPr)4 for coordination of the intermediate imino alcohol and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. nih.govresearchgate.net
Ring-Opening Reactions of Epoxides with Amines
The nucleophilic ring-opening of epoxides with amines is arguably the most direct and widely employed method for the preparation of β-amino alcohols. rsc.org This reaction involves the attack of an amine at one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. To synthesize this compound, m-tolyloxirane (2-(m-tolyl)oxirane) would be reacted with isopropylamine.
The regioselectivity of the epoxide ring-opening is a key consideration. In the case of styrene (B11656) oxide derivatives like m-tolyloxirane, the amine can attack at either the benzylic or the terminal carbon. Generally, under neutral or basic conditions, the amine will preferentially attack the less sterically hindered terminal carbon. However, under acidic conditions or with certain catalysts, the attack can be directed to the benzylic position. A variety of catalysts, including Lewis acids, metal salts, and enzymes, have been employed to improve the efficiency and regioselectivity of this reaction. growingscience.commdpi.com Metal- and solvent-free protocols have also been developed, for instance, using acetic acid to mediate the reaction. rsc.orgrsc.org
| Catalyst/Conditions | Substrates | Outcome |
| Sulfated tin oxide (2 mol%) | Epoxides and amines | Good to high yields of β-amino alcohols with high regioselectivity. growingscience.com |
| Acetic acid | Epoxides and amines | High yields and excellent regioselectivity in a metal- and solvent-free protocol. rsc.orgrsc.org |
| Cyanuric chloride | Epoxides and substituted amines | Efficient opening of epoxides under mild, solvent-free conditions with excellent yields and regioselectivities. tandfonline.com |
| Lipase (B570770) TL IM | Epichlorohydrin and aniline | Efficient preparation of β-amino alcohols in a continuous-flow biocatalysis system. mdpi.com |
Aldol-Type Additions and Mannich Reactions of Enolates with Aldehydes/Imines
Aldol-type and Mannich reactions represent powerful carbon-carbon bond-forming strategies that can be adapted for the synthesis of β-amino alcohols. westlake.edu.cn The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. wikipedia.org The product is a β-amino carbonyl compound, known as a Mannich base, which can then be reduced to the corresponding β-amino alcohol. orgchemres.org
For the synthesis of this compound via a Mannich-type reaction, one could envision a reaction between m-tolualdehyde, isopropylamine, and a suitable enolate equivalent. The development of asymmetric Mannich reactions has allowed for the stereoselective synthesis of β-amino alcohols. wikipedia.orgacs.org These reactions often employ chiral catalysts to control the stereochemical outcome. acs.org
Hydroxylation/Hydroamination of Alkenes
The simultaneous or sequential addition of a hydroxyl group and an amino group across a double bond, known as hydroxylation/hydroamination, offers another route to β-amino alcohols. Starting from an alkene such as m-vinyltoluene, this transformation can be achieved through various methods.
One common approach is the Sharpless asymmetric aminohydroxylation, which allows for the enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.org This reaction typically uses a chiral ligand to direct the stereochemical outcome. More recent developments include transition metal-catalyzed hydroamination reactions. For instance, nickel hydride catalysis has been employed for the asymmetric hydroamination of styrenes with organic azides. researchgate.netresearchgate.net Iron-catalyzed intermolecular hydroamination of styrenes has also been reported. figshare.com
Asymmetric Synthesis of Chiral this compound and its Enantiomers
The biological activity of β-amino alcohols is often dependent on their stereochemistry. Therefore, the development of asymmetric methods to synthesize enantiomerically pure this compound is of significant importance.
Enantioselective Catalytic Methods
A variety of enantioselective catalytic methods have been developed for the synthesis of chiral β-amino alcohols. westlake.edu.cn These methods often rely on the use of a chiral catalyst to control the stereochemistry of the reaction.
One prominent strategy is the asymmetric reduction of α-amino ketones. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. Another powerful approach is the asymmetric ring-opening of epoxides with amines, where a chiral catalyst is used to favor the formation of one enantiomer over the other.
Furthermore, asymmetric Mannich-type reactions, as mentioned previously, provide a route to chiral β-amino alcohols by establishing two adjacent stereocenters in a single step. acs.org The use of chiral ligands or organocatalysts in these reactions can lead to high levels of diastereo- and enantioselectivity. organic-chemistry.orgnih.gov For example, a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines has been developed for the synthesis of chiral β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org
| Method | Catalyst/Reagent | Key Features |
| Asymmetric Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | High enantioselectivity (>99% ee) for the synthesis of chiral amino alcohols from α-hydroxy ketones. nih.gov |
| Asymmetric Cross Aza-Pinacol Coupling | Chiral chromium catalyst | Efficiently converts aromatic and aliphatic aldehydes into β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org |
| Asymmetric Mannich-type Reaction | Et2Zn/(S,S)-linked-BINOL complex | Produces either anti- or syn-β-amino alcohols in good diastereomeric ratio, high yield, and excellent enantiomeric excess. acs.org |
| Asymmetric Henry Reaction | Chiral β-amino alcohol ligands with Copper(II) | Leads to the formation of (S)-enriched benzofuryl β-nitro alcohols with up to 98% ee, which can be converted to chiral β-amino alcohols. rsc.org |
Metal-Catalyzed Asymmetric Transfer Hydrogenation of α-Ketoamines
Metal-catalyzed asymmetric transfer hydrogenation (ATH) of α-amino ketones represents a robust and operationally simple method for the synthesis of chiral 1,2-amino alcohols. This approach avoids the need for protecting groups on the amine, which is a significant advantage in terms of atom economy and step efficiency. Ruthenium catalysts are particularly effective in this transformation. For instance, the use of a Ru-complex with a chiral diamine ligand can facilitate the reduction of unprotected α-amino ketone HCl salts to the corresponding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org
The reaction typically employs isopropanol (B130326) as both the solvent and the hydrogen source, offering a safer and more convenient alternative to high-pressure hydrogenation. acs.org This methodology has been successfully applied to a range of α-amino ketones with both aryl and heteroaryl substitutions, demonstrating its broad applicability for synthesizing compounds structurally similar to this compound. acs.org
| Substrate (Ar) | Catalyst | Enantiomeric Ratio (er) | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | Ru-TsDACH | 93.2:6.8 | 86 |
| 3-Methoxyphenyl | Ru-TsDACH | 99.6:0.4 | 88 |
| 4-Chlorophenyl | Ru-TsDACH | 99.6:0.4 | 55 |
| Thiophen-2-yl | Ru-TsDACH | 98.8:1.2 | 89 |
Asymmetric Cross Aza-Pinacol Couplings
A novel and powerful strategy for constructing β-amino alcohols with adjacent stereocenters is the asymmetric cross aza-pinacol coupling of aldehydes and imines. This method has been effectively demonstrated using a chromium-catalyzed system that proceeds via a radical-polar crossover mechanism. westlake.edu.cn A key feature of this approach is the chemoselective single-electron reduction of an N-sulfonyl imine over an aldehyde, generating an α-amino radical. This radical is then trapped by the chiral chromium catalyst, which facilitates a stereoselective addition to the aldehyde. westlake.edu.cn
This methodology allows for the efficient and modular synthesis of a diverse range of β-amino alcohols. The reaction tolerates a wide variety of functional groups on both the aldehyde and imine partners. westlake.edu.cn Scale-up experiments have shown that enantiopure products can be obtained with excellent enantiomeric excess (up to 99% ee) after purification, highlighting the synthetic utility of this strategy for producing complex chiral amino alcohols. westlake.edu.cn
Copper-Catalyzed Asymmetric Hydroamination Strategies
Copper-catalyzed asymmetric hydroamination of alkenes presents an atom-economical route to chiral amines and their derivatives. For the synthesis of analogues of this compound, the hydroamination of styrenes is a relevant strategy. This reaction involves the addition of an amine N-H bond across the carbon-carbon double bond of the styrene. The use of a chiral copper catalyst allows for the enantioselective formation of the resulting α-aryl amine.
While direct hydroamination to form the target amino alcohol is challenging, this method is effective for producing the chiral amine core, which can then be further functionalized. For example, copper-catalyzed hydroamination of styrenes with hydroxylamines has been developed, providing access to chiral benzylamines with good enantiomeric ratios. The reaction often employs a silane (B1218182) as a reducing agent and a chiral phosphine (B1218219) ligand to induce asymmetry. The regioselectivity typically favors the branched product, which is desired for this class of compounds.
Biocatalytic Approaches Utilizing Engineered Amine Dehydrogenases
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and amino alcohols. Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric reductive amination of ketones. nih.govrsc.org This process uses ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov
To synthesize a compound like this compound, a two-step biocatalytic process could be envisioned. First, an engineered AmDH could be used for the asymmetric amination of an appropriate α-hydroxy ketone precursor, 1-hydroxy-1-(m-tolyl)propan-2-one, to generate the primary amino alcohol. Subsequent N-isopropylation would yield the final product. AmDHs have been shown to be effective for the amination of a variety of aromatic and aliphatic ketones with excellent stereoselectivity, often affording the amine product with over 99% enantiomeric excess. rsc.org A co-factor regeneration system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, is typically employed to ensure catalytic turnover. rsc.org
| Substrate | Amine Dehydrogenase | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (para-fluorophenyl)acetone | Bb-PhAmDH | 93 | >99 (R) |
| Phenylacetone | Rs-PhAmDH | >99 | >99 (R) |
| 3-Phenylpropanal | Rs-PhAmDH | 96 | N/A |
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliary-mediated synthesis is a classical yet reliable strategy for controlling stereochemistry. In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective reduction of a ketone or the addition of a nucleophile to an imine. For example, an α-amino acid precursor could be coupled to a chiral auxiliary, such as a pseudoephedrine amide, to direct the stereoselective alkylation at the α-position. Alternatively, a chiral sulfinamide auxiliary (Ellman's auxiliary) can be condensed with m-tolylglyoxal to form a chiral N-sulfinylimine. Diastereoselective addition of an isopropyl nucleophile (e.g., isopropylmagnesium bromide) would then establish the two contiguous stereocenters. The sulfinamide auxiliary can be subsequently removed under acidic conditions to yield the chiral amino alcohol.
Deracemization and Resolution Techniques (e.g., Dynamic Kinetic Resolution)
When a racemic mixture of the target compound or a precursor is obtained, resolution techniques can be employed to separate the enantiomers. Dynamic kinetic resolution (DKR) is a particularly efficient method that combines the resolution of a racemic starting material with the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. beilstein-journals.orgnih.gov
A relevant example is the DKR of (±)-1-phenylethylamine, a close structural analogue. beilstein-journals.orgnih.gov This process typically involves an enzyme, such as Candida antarctica lipase B (CALB), for the stereoselective acylation of one enantiomer, and a metal catalyst, often a ruthenium complex (like the Shvo catalyst), to racemize the unreacted amine. beilstein-journals.orgnih.gov By carefully selecting the acyl donor and reaction conditions, the desired acylated amine can be obtained in high yield and with excellent enantiomeric excess. This product can then be deacylated to afford the enantiopure amine. This strategy is applicable to the resolution of racemic 2-amino-1-(m-tolyl)ethan-1-ol.
| Acyl Donor | Ru-catalyst (mol %) | Enzyme/Amine (mg/mmol) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Isopropyl acetate | 2.5 | 20 | 83 | 99 |
| Methyl methoxyacetate | 1.25 | 10 | 95 | 70 |
Novel Synthetic Strategies and Green Chemistry Aspects
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. In the context of synthesizing this compound and its analogues, several green chemistry principles are being applied.
The shift from classical stoichiometric reagents to catalytic methods, particularly asymmetric catalysis, significantly reduces waste and improves efficiency. Asymmetric transfer hydrogenation, for example, uses non-hazardous hydrogen donors like isopropanol and avoids high-pressure hydrogen gas. acs.org Biocatalytic methods using engineered enzymes operate under mild aqueous conditions, use renewable resources, and exhibit exquisite selectivity, thereby minimizing byproducts. nih.govrsc.org
The development of reactions that proceed in green solvents, such as water or bio-based solvents, or even under solvent-free conditions, is another key aspect. Furthermore, strategies that reduce the number of synthetic steps, such as avoiding protection-deprotection sequences, contribute to a greener process. The direct ATH of unprotected α-ketoamines is a prime example of this principle in action. acs.org The pursuit of catalysts based on earth-abundant and non-toxic metals is also an active area of research aimed at enhancing the sustainability of these synthetic methodologies.
One-Pot Multicomponent Reactions for Amino Alcohol Construction
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces the need for intermediate purification steps, and saves time and resources, aligning with the principles of green chemistry. frontiersin.org For the synthesis of β-amino alcohols, MCRs offer a convergent and atom-economical alternative to traditional linear syntheses, which often involve the pre-synthesis of reactive intermediates like epoxides or α-haloketones.
A prevalent one-pot strategy for synthesizing β-amino alcohols is direct reductive amination. This reaction combines a carbonyl compound (a ketone or aldehyde), an amine, and a reducing agent in a single step. wikipedia.org In the context of this compound, this would involve the reaction of 3'-methylacetophenone (B52093) with isopropylamine to form an intermediate imine, which is then reduced in situ to the target amino alcohol. Various reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common choices due to their selectivity. masterorganicchemistry.com
| Reducing Agent | Key Characteristics | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Can reduce the starting ketone as a side reaction. | Requires careful pH control to favor imine reduction. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for imines over ketones, but generates cyanide waste. masterorganicchemistry.com | Mildly acidic conditions (pH ~6-7). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imine reduction, and avoids cyanide. masterorganicchemistry.com | Aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). |
| Catalytic Hydrogenation (H₂, Pd/C) | A clean method where H₂ is the reductant and water is the only byproduct. | Requires specialized high-pressure equipment. researchgate.net |
Another innovative one-pot approach involves the decarboxylative coupling of amino acids with carbonyl compounds, driven by visible-light photoredox catalysis, which can be performed in water at room temperature, offering a sustainable route to various 1,2-amino alcohols. nih.gov While not a direct synthesis, such methods highlight the creative potential of MCRs in constructing the amino alcohol framework from readily available starting materials.
Flow Chemistry Applications in Amino Alcohol Synthesis
Flow chemistry, utilizing continuous-flow microreactors, has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters such as temperature, pressure, and mixing. uc.ptamidetech.com This enhanced control can lead to higher yields, improved selectivity, and safer operation compared to traditional batch processes. The synthesis of β-amino alcohols is particularly well-suited for flow chemistry, especially for reactions that are highly exothermic or require precise control to minimize side products.
A common application of flow chemistry in this area is the aminolysis of epoxides. In a typical setup, a stream containing an epoxide is mixed with a stream of an amine at a specific temperature and pressure within a heated microreactor or packed-bed reactor. The short residence time and efficient heat transfer in these systems allow for rapid reactions at elevated temperatures, significantly reducing reaction times compared to batch methods. uc.pt For the synthesis of aryl amino alcohols, this would involve reacting a tolyl-substituted epoxide with isopropylamine.
The modular nature of flow systems also enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate isolation. uc.pt For example, a complete synthesis of an aryl amino alcohol could be designed with sequential flow modules:
Epoxidation Module: An aryl alkene is oxidized to the corresponding epoxide.
Aminolysis Module: The epoxide stream is directly mixed with an amine to perform the ring-opening reaction.
Work-up Module: An in-line liquid-liquid extraction unit removes impurities, providing a continuous output of the purified product.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, excellent temperature control. |
| Safety | Large volumes of reagents pose higher risks. | Small reaction volumes at any given time, inherently safer. |
| Reaction Time | Often hours to days. | Seconds to minutes. uc.pt |
| Scalability | Requires larger vessels, can be challenging. | Achieved by running the system for longer ("scaling out"). amidetech.com |
| Process Control | Manual or semi-automated control of variables. | Precise, automated control over stoichiometry, temperature, and pressure. uc.pt |
Furthermore, enzymatic synthesis of chiral amino-alcohols has been successfully implemented in cascading continuous-flow microreactor systems, combining the benefits of biocatalysis with the efficiency of flow processing. nih.gov This approach enables the production of optically pure pharmaceuticals with high efficiency.
Development of Sustainable Catalysis in this compound Production
The development of sustainable catalytic systems is a cornerstone of modern green chemistry, aiming to replace stoichiometric reagents with efficient, recyclable, and environmentally benign catalysts. For the production of this compound, sustainable catalysis can be applied to its most direct synthetic route: the reductive amination of 3'-methylacetophenone.
Traditional reductive amination often relies on hydride reagents that generate stoichiometric waste. A greener alternative is catalytic transfer hydrogenation or direct hydrogenation. wikipedia.org In transfer hydrogenation, a safe hydrogen donor like formic acid or isopropanol is used with a transition metal catalyst. Direct hydrogenation uses hydrogen gas, producing only water as a byproduct. Catalysts for these processes are often based on noble metals like palladium, platinum, or ruthenium. researchgate.net However, a significant goal in sustainable catalysis is to replace these expensive and rare metals with more abundant and cost-effective alternatives like nickel, iron, or copper. rsc.org
Recent research has demonstrated highly efficient β-amino alcohol synthesis via the selective monoamination of 1,2-diols using an air-stable nickel-based catalyst, which generates water as the sole byproduct and is highly atom-economical. rsc.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine before being reduced in the same catalytic cycle.
Biocatalysis offers another powerful avenue for sustainable synthesis. Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the asymmetric reductive amination of ketones with high stereoselectivity under mild, aqueous conditions. frontiersin.orgrsc.org This approach is highly attractive for producing chiral amino alcohols, as it uses ammonia or simple amines as the nitrogen source and avoids heavy metal catalysts and organic solvents.
| Catalytic System | Methodology | Advantages | Potential Application |
|---|---|---|---|
| Nickel-based Catalysts | Hydrogen borrowing catalysis from diols. rsc.org | Uses earth-abundant metal; high atom economy; water is the only byproduct. | N-alkylation of a pre-formed tolyl-ethanediol with isopropylamine. |
| Photoredox Catalysis | Visible-light-mediated radical coupling. nih.gov | Operates at room temperature; can use water as a solvent. | Decarboxylative coupling of an amino acid with a tolyl-ketone. |
| Biocatalysis (e.g., AmDH) | Enzymatic reductive amination of ketones. frontiersin.org | Extremely high stereoselectivity; mild, aqueous conditions; renewable catalyst. | Asymmetric synthesis of one enantiomer of this compound. |
| Heterogeneous Catalysts (e.g., Pd/C) | Catalytic hydrogenation. researchgate.net | Catalyst is easily separated and recycled; clean (water byproduct). | Direct reductive amination of 3'-methylacetophenone with H₂. |
The application of these sustainable catalytic methods to the synthesis of this compound could significantly reduce the environmental impact of its production while potentially improving efficiency and selectivity.
Stereochemical Characterization and Elucidation
Advanced Spectroscopic Methods for Stereochemical Assignment
Spectroscopic methods are fundamental in stereochemical analysis, providing detailed information on the three-dimensional structure of chiral molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To distinguish between enantiomers, which have identical NMR spectra in an achiral environment, chiral derivatizing agents (CDAs) are employed. illinois.edu Mosher's reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used CDA for determining the absolute configuration of secondary alcohols and amines. nih.govspringernature.com
The process involves reacting the alcohol functional group of 2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol with both (R)- and (S)-MTPA to form a pair of diastereomeric esters. springernature.com These diastereomers have distinct spatial arrangements and, consequently, exhibit different chemical shifts (δ) in their ¹H NMR spectra. illinois.edu By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be assigned based on the empirical model proposed by Mosher. nih.gov According to this model, protons that lie on the same side as the phenyl group of the MTPA moiety in the preferred conformation will be shielded (experience an upfield shift), while those on the opposite side will be deshielded.
Illustrative ¹H NMR Data for Mosher Esters of this compound
| Proton Assignment | (R)-Alcohol-(S)-MTPA Ester (δS) | (R)-Alcohol-(R)-MTPA Ester (δR) | Δδ (δS - δR) | Predicted Configuration |
| Methine (CH-O) | 5.10 ppm | 5.15 ppm | -0.05 | (R) |
| Isopropyl CH | 3.05 ppm | 2.98 ppm | +0.07 | (R) |
| Isopropyl CH₃ | 1.12 ppm | 1.06 ppm | +0.06 | (R) |
| m-Tolyl CH₃ | 2.35 ppm | 2.40 ppm | -0.05 | (R) |
| m-Tolyl-H (ortho) | 7.28 ppm | 7.33 ppm | -0.05 | (R) |
Note: This table is illustrative. The sign of Δδ for protons on either side of the stereocenter allows for the assignment of the absolute configuration.
Chiral chromatography is the cornerstone for separating enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the optical purity of pharmaceutical compounds. heraldopenaccess.usuma.es For amino alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation is typically achieved under normal-phase, polar organic, or reversed-phase conditions. chromatographyonline.com
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster and more efficient separations. chromatographyonline.comafmps.be It uses supercritical carbon dioxide as the primary mobile phase, which reduces solvent consumption. afmps.be SFC can offer complementary selectivity to HPLC for challenging separations. americanpharmaceuticalreview.com
Gas-Liquid Chromatography (GLC): Chiral GLC is also used, particularly for volatile compounds. The analyte is often derivatized to increase its volatility and improve separation on a chiral capillary column.
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: ee (%) = [|A₁ - A₂| / (A₁ + A₂)] x 100.
Typical Chiral SFC Separation Parameters
| Parameter | Value |
| Column | Chiralpak IC (3 µm) |
| Mobile Phase | 10% Methanol (with 20mM additive) in CO₂ |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Temperature | 40°C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 4.2 min |
| Retention Time (S-enantiomer) | 5.1 min |
Note: This table represents typical conditions for the chiral separation of a similar compound. researchgate.net
Chiroptical methods measure the differential interaction of chiral molecules with polarized light.
Optical Rotation (OR): Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. yale.edu The specific rotation [α] is a characteristic physical property of an enantiomer. One enantiomer will rotate light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate light by an equal magnitude in the opposite (-) direction (levorotatory). nih.gov While OR confirms chirality and can be used to determine enantiomeric excess if the specific rotation of the pure enantiomer is known, it does not directly reveal the absolute configuration. heraldopenaccess.us
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. yale.edupurechemistry.org A CD spectrum plots this difference against wavelength, showing positive or negative peaks (known as Cotton effects) in the region of chromophore absorption. nih.govresearchgate.net Enantiomers produce mirror-image CD spectra. spark904.nl By comparing the experimental CD spectrum to spectra predicted by quantum mechanical calculations for a known configuration (e.g., (R)), the absolute configuration of the analyte can be determined. nih.gov
Absolute Configuration Determination Methodologies (e.g., X-ray Crystallography of Derivatives)
While spectroscopic methods provide strong evidence for stereochemical assignment, the unambiguous determination of absolute configuration requires a definitive method like single-crystal X-ray crystallography. purechemistry.orgresearchgate.net This technique maps the electron density of a molecule in its crystalline state, providing a precise three-dimensional structure. nih.gov
For organic molecules containing only light atoms (C, H, N, O), determining the absolute configuration can be challenging due to weak anomalous scattering effects. researchgate.net To overcome this, this compound can be derivatized with a molecule containing a heavier atom (e.g., bromine) or co-crystallized with a chiral compound of known absolute configuration. researchgate.netnih.gov The analysis of the diffraction pattern, specifically the intensity differences between Bijvoet pairs, allows for the unequivocal assignment of the R or S configuration at the stereocenter. researchgate.net
Stereochemical Purity Assessment and Control in Synthetic Routes
Controlling stereochemistry during synthesis is crucial for producing a single-enantiomer drug substance. Stereochemical purity, typically expressed as enantiomeric excess (ee), must be monitored throughout the manufacturing process. researchgate.net
The analytical methods described above, particularly chiral HPLC and SFC, are integrated into the synthetic route as in-process controls. They are used to:
Assess the enantiopurity of chiral starting materials and reagents.
Monitor the stereoselectivity of key asymmetric reactions.
Determine the effectiveness of chiral resolutions or purification steps.
Confirm the stereochemical integrity of intermediates and the final product, ensuring no racemization has occurred.
By implementing these rigorous analytical controls, the stereochemical purity of this compound can be consistently maintained, ensuring the quality and consistency of the final product.
The Chemical Versatility of this compound: A Focus on Derivatization and Functionalization
The chemical compound this compound is a notable member of the amino alcohol family, characterized by a secondary amine, a hydroxyl group, and a tolyl-substituted aromatic ring. This unique combination of functional groups provides a rich platform for a variety of chemical modifications. The strategic derivatization and functionalization of this molecule are key to exploring its potential applications and integrating it into more complex molecular frameworks. This article delves into the chemical strategies employed to modify this compound, focusing on the formation of key derivatives, its role as a synthetic precursor, and the nuances of regioselective and stereoselective functionalization.
Catalytic and Chiral Auxiliary Applications of 2 Isopropylamino 1 M Tolyl Ethan 1 Ol and Its Analogues
Role as Chiral Ligands in Asymmetric Catalysis
Chiral ligands are instrumental in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. 2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol and its derivatives function as bidentate ligands, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. This coordination creates a rigid, chiral environment around the metal, which in turn directs the stereochemical outcome of the reaction.
In Asymmetric Transfer Hydrogenation Catalysis
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds. In these reactions, a hydrogen donor, typically isopropanol (B130326) or formic acid, provides the hydrogen atoms for the reduction, which is catalyzed by a transition metal complex, most commonly ruthenium.
When this compound is employed as a chiral ligand in ruthenium-catalyzed ATH of ketones, it forms a catalytically active species that can effectively differentiate between the two enantiotopic faces of the ketone substrate. The steric bulk of the isopropyl and m-tolyl groups, along with the defined stereochemistry of the ligand, creates a highly selective catalytic pocket. This forces the substrate to approach the metal hydride in a specific orientation, leading to the preferential formation of one enantiomer of the corresponding alcohol.
The efficiency of these catalyst systems is often high, with excellent yields and enantiomeric excesses (e.e.) being reported for the reduction of a variety of aryl ketones. The general mechanism involves the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone in a stereocontrolled manner.
Table 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones using a Ru-2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol Catalyst System (Illustrative Data)
| Ketone Substrate | Product Alcohol | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Acetophenone | 1-Phenylethanol | >99 | 98 (R) |
| 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | 98 | 97 (R) |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 99 (R) |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 95 | 96 (S) |
Note: The data presented in this table is illustrative and intended to represent typical results obtained in such reactions. Actual experimental results may vary.
In Chiral Lewis Acid Catalysis
While less common than their application in ATH, β-amino alcohol derivatives can also serve as ligands in chiral Lewis acid catalysis. The coordination of the ligand to a Lewis acidic metal center, such as zinc, copper, or titanium, generates a chiral Lewis acid. This catalyst can then activate a substrate, for instance, a carbonyl compound in an aldol (B89426) reaction or a dienophile in a Diels-Alder reaction, and control the stereochemistry of the subsequent bond formation. The precise structure of the this compound ligand would influence the geometry and reactivity of the resulting chiral Lewis acid, thereby directing the facial selectivity of the reaction.
In Organocatalytic Systems
In the realm of organocatalysis, which utilizes small organic molecules as catalysts, chiral β-amino alcohols and their derivatives can play a significant role. Although direct application of this compound as an organocatalyst is not extensively documented, its structural motifs are found in more complex organocatalysts. For example, derivatives of this compound could be incorporated into larger molecular scaffolds to create catalysts for reactions such as asymmetric aldol or Michael additions. The amino and hydroxyl groups can participate in hydrogen bonding or act as Brønsted acids or bases to activate substrates and control the stereochemical environment of the transition state.
Application as Chiral Auxiliaries in Stereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The this compound moiety can be employed as a chiral auxiliary by covalently bonding it to a substrate, for example, through an ester or amide linkage.
The steric and electronic properties of the m-tolyl and isopropyl groups on the auxiliary can effectively shield one face of the reactive center on the substrate. This steric hindrance forces an incoming reagent to attack from the less hindered face, resulting in a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary provides the desired chiral product and allows for the recovery and reuse of the auxiliary.
Table 2: Diastereoselective Alkylation of an Enolate Derived from a Substrate Bearing a this compound Auxiliary (Illustrative Example)
| Electrophile | Product Diastereomer Ratio (d.r.) |
| Methyl iodide | 95:5 |
| Benzyl bromide | 98:2 |
| Isopropyl iodide | 90:10 |
Note: This table provides a hypothetical illustration of the diastereoselectivities that could be achieved. Actual results are dependent on specific reaction conditions and substrates.
Design Principles for Enhanced Catalytic Performance and Selectivity
The catalytic performance and selectivity of ligands and auxiliaries based on the this compound scaffold can be fine-tuned through systematic structural modifications. Key design principles include:
Steric Bulk: Increasing or decreasing the steric bulk of the substituents on both the nitrogen atom and the tolyl ring can significantly impact enantioselectivity. Larger groups can create a more defined and restrictive chiral pocket, leading to higher enantiomeric excesses.
Conformational Rigidity: Introducing conformational constraints into the ligand backbone, for example, by incorporating it into a cyclic system, can reduce the number of available conformations and lead to a more ordered transition state, often resulting in higher selectivity.
Nature of the Metal Center: The choice of the metal in catalytic applications is crucial. Different metals will have varying coordination preferences, redox potentials, and catalytic activities, all of which will affect the outcome of the reaction.
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and the nature of the base or additives is critical for achieving high catalytic performance and selectivity.
By systematically applying these design principles, chemists can develop new generations of catalysts and chiral auxiliaries derived from this compound with improved efficacy for a wide range of asymmetric transformations.
Computational and Theoretical Investigations of 2 Isopropylamino 1 M Tolyl Ethan 1 Ol
Quantum Chemical Calculations of Molecular Conformations and Energetics
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental in determining the stable three-dimensional arrangements (conformations) of a molecule and their relative energies. For 2-(isopropylamino)-1-(m-tolyl)ethan-1-ol, with its flexible side chain containing two chiral centers, multiple low-energy conformations, or conformers, are possible. These arise from the rotation around the C-C and C-N bonds of the ethanolamine (B43304) backbone.
Theoretical studies would involve a systematic conformational search to identify all possible staggered and eclipsed forms. The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature, typically governed by the Boltzmann distribution.
Table 1: Calculated Relative Energies of Postulated Conformers of this compound
| Conformer | Dihedral Angle (HO-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.00 (most stable) |
| Gauche 1 | ~60° | 1.25 |
| Gauche 2 | ~-60° | 1.30 |
| Eclipsed 1 | ~0° | 4.50 |
| Eclipsed 2 | ~120° | 5.10 |
Note: This data is illustrative of typical findings in such studies and is not derived from a specific published study on this exact molecule.
Reaction Mechanism Studies of Synthetic Pathways and Intermediates
The synthesis of this compound typically involves the reaction of m-tolyl oxirane with isopropylamine (B41738) or the reduction of a corresponding aminoketone. Computational chemistry can elucidate the mechanisms of these synthetic routes by mapping the entire reaction pathway, including transition states and intermediates.
By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. For instance, in the epoxide ring-opening reaction, theoretical calculations can determine whether the reaction proceeds via an SN1 or SN2 mechanism and can predict the regioselectivity of the amine attack on the epoxide ring. The solvent's effect on the reaction energetics can also be modeled using implicit or explicit solvent models.
Theoretical Docking and Interaction Studies with Model Systems (Non-Biological)
While biological docking is excluded, theoretical docking can be employed to study the interactions of this compound with non-biological model systems. This could include, for example, interactions with synthetic polymers, cyclodextrins, or the surfaces of materials like silica (B1680970) or graphite.
These studies predict the preferred binding modes and calculate the interaction energies, providing insights into the nature of the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, that govern the binding. For example, docking into the cavity of a cyclodextrin (B1172386) molecule would reveal the most stable inclusion complex and the orientation of the guest molecule within the host.
Table 2: Illustrative Docking Scores with a Model Cyclodextrin Host
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -5.8 |
| Hydrogen Bonds | 2 |
| van der Waals Contribution (kcal/mol) | -4.2 |
| Electrostatic Contribution (kcal/mol) | -1.6 |
Note: This data is hypothetical and serves to illustrate the output of such a computational experiment.
Prediction of Advanced Spectroscopic Properties for Structural Elucidation
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, key spectroscopic data can be calculated.
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be predicted with high accuracy. These calculations help in the assignment of complex experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., O-H stretch, N-H bend, C-N stretch) can be calculated. This theoretical spectrum can be compared with an experimental IR spectrum to identify characteristic peaks.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms in a system, MD can be used to explore the conformational landscape of this compound in a more comprehensive manner than static quantum chemical calculations.
In a simulated solvent environment, MD can reveal the preferred conformations in solution and the dynamics of conformational changes. Furthermore, simulations of multiple molecules can provide insights into intermolecular interactions, such as the formation of hydrogen-bonded networks in the liquid state or in solution. These simulations can also be used to calculate macroscopic properties like density and diffusion coefficients.
Future Research Directions in the Chemistry of 2 Isopropylamino 1 M Tolyl Ethan 1 Ol
Development of Novel and Highly Sustainable Synthetic Methodologies
Future research will likely prioritize the development of green and sustainable methods for the synthesis of 2-(isopropylamino)-1-(m-tolyl)ethan-1-ol. Traditional methods for producing β-amino alcohols often involve multi-step procedures with harsh reagents and significant waste generation. Modern approaches are shifting towards more environmentally benign alternatives.
One promising avenue is the use of photocatalysis, which can enable reactions under mild conditions using visible light as an energy source. gaylordchemical.compatsnap.comrsc.org Another area of focus is biocatalysis, employing enzymes like lipase (B570770) or engineered amine dehydrogenases to achieve high selectivity and efficiency in aqueous media at ambient temperatures. mdpi.comrsc.orgnih.govfrontiersin.org The development of heterogeneous catalysts, such as zeolites or metal-organic frameworks, also offers the advantages of easy separation and recyclability, contributing to a more sustainable process. organic-chemistry.orgscirp.org A key reaction for the synthesis of such compounds is the ring-opening of epoxides with amines, and research into catalyst-free methods in water or solvent-less systems is a significant step towards greener synthesis. rroij.comresearchgate.netresearchgate.netresearchgate.nettandfonline.com
Table 1: Potential Sustainable Synthetic Routes for this compound
| Methodology | Catalyst/Conditions | Advantages |
|---|---|---|
| Photocatalysis | Visible light, photosensitizer | Mild reaction conditions, low energy consumption |
| Biocatalysis | Lipase, Amine Dehydrogenase | High selectivity, aqueous media, biodegradable catalyst |
| Heterogeneous Catalysis | Zeolites, Metal-Organic Frameworks | Catalyst recyclability, ease of product separation |
Exploration of New Catalytic Applications and Ligand Scaffolds
β-Amino alcohols are well-established as effective ligands in asymmetric catalysis, and this compound is a promising candidate for such applications. researchgate.net Future research should explore its use as a chiral ligand in a variety of metal-catalyzed reactions, including asymmetric transfer hydrogenation of ketones and imines, which is a powerful method for the synthesis of chiral alcohols and amines. mdpi.com The structural features of this compound, particularly the chiral center and the presence of both nitrogen and oxygen donor atoms, make it suitable for forming stable complexes with transition metals like ruthenium, iridium, and copper. mdpi.comnih.gov
Investigations into modifying the ligand scaffold of this compound could lead to the development of new catalysts with enhanced activity and selectivity. This could involve altering the substituents on the tolyl ring or the isopropyl group to fine-tune the steric and electronic properties of the ligand. The inherent rigidity or flexibility of the ligand backbone can also play a crucial role in the enantioselectivity of the catalyzed reaction. mdpi.com
Table 2: Potential Catalytic Applications of this compound as a Ligand
| Reaction Type | Metal Catalyst | Potential Products |
|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium, Iridium | Chiral secondary alcohols, chiral amines |
| Asymmetric Alkylation | Copper, Zinc | Chiral carbon-carbon bond formation |
Advanced Understanding of Reaction Mechanisms through Integrated Experimental and Theoretical Approaches
A deeper understanding of the reaction mechanisms involved in the synthesis and catalytic applications of this compound is crucial for process optimization and the rational design of new catalysts. Future research should integrate experimental techniques, such as in-situ spectroscopy and kinetic studies, with computational modeling. nih.gov
For instance, in the context of epoxide ring-opening, theoretical calculations can elucidate the transition state geometries and activation energies for different pathways, helping to explain the observed regioselectivity under various catalytic conditions. jsynthchem.com The predominant mechanism for this reaction is an S(_N)2-type nucleophilic attack of the amine on the epoxide ring. jsynthchem.comlibretexts.orgchemistrysteps.com Computational studies can model the interaction between the catalyst, epoxide, and amine, providing insights into how the catalyst controls the regioselectivity of the ring-opening. rsc.org This integrated approach can accelerate the development of more efficient and selective synthetic methods.
Integration with Emerging Chemical Technologies (e.g., Machine Learning in Synthesis Design)
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and catalyst discovery. rsc.org For a compound like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, such as temperature, solvent, and catalyst choice, thereby minimizing the need for extensive empirical screening. beilstein-journals.orgacs.orgduke.edunih.govnih.gov
Expanding the Chemical Space of Derivatives and Analogues for Chemical Innovation
Systematically expanding the chemical space around this compound by synthesizing a library of derivatives and analogues is a key direction for future research. This can be achieved by modifying various parts of the molecule, including the substitution pattern on the aromatic ring, the nature of the alkyl group on the nitrogen atom, and the stereochemistry of the chiral center.
For example, introducing different functional groups onto the tolyl ring could modulate the electronic properties of the molecule, which could be beneficial for its catalytic activity or other applications. nih.gov Synthesizing a series of analogues with different N-alkyl or N-aryl substituents would allow for a systematic study of structure-activity relationships. nih.govgoogle.comgoogle.com The creation of such a diverse library of compounds would provide a valuable resource for screening in various applications, from materials science to medicinal chemistry, and could lead to the discovery of novel compounds with unique properties and functions. e3s-conferences.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
